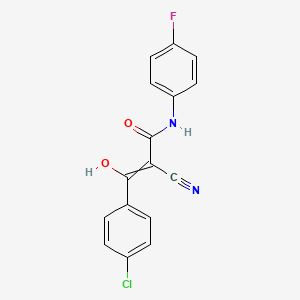
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide
Übersicht
Beschreibung
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide is an organic compound known for its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyano group, a hydroxy group, and aromatic rings substituted with chlorine and fluorine, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluoroaniline as the primary starting materials.
Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form (Z)-3-(4-chlorophenyl)-2-cyano-3-hydroxy-2-propenenitrile.
Amidation Reaction: The intermediate is then reacted with 4-fluoroaniline under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide can undergo oxidation to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-oxo-2-propenamide.
Reduction: Formation of (Z)-3-(4-chlorophenyl)-2-amino-N-(4-fluorophenyl)-3-hydroxy-2-propenamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and hydroxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-chlorophenyl)-3-hydroxy-2-propenamide: Similar structure but with chlorine substituents on both aromatic rings.
(Z)-3-(4-fluorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide: Similar structure but with fluorine substituents on both aromatic rings.
(Z)-3-(4-bromophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide: Similar structure but with a bromine substituent on one aromatic ring.
Uniqueness
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide is unique due to the specific combination of chlorine and fluorine substituents, which can influence its reactivity and interactions with biological targets. This distinct substitution pattern can result in different pharmacological or material properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15(21)14(9-19)16(22)20-13-7-5-12(18)6-8-13/h1-8,21H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQQQIKFTXKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















